molecular formula C8H6Cl2O B1319503 3-Chloro-4-methylbenzoyl chloride CAS No. 21900-30-1

3-Chloro-4-methylbenzoyl chloride

Cat. No. B1319503
M. Wt: 189.04 g/mol
InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N
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Patent
US03952012

Procedure details

3-Chloro-4-methylbenzoyl chloride is prepared by refluxing together 30 g. (0.175 mole) of 3-chloro-4-methyl benzoic acid and 85 ml. thionyl chloride for about 2.5 hours, after which the excess thionyl chloride is distilled off under vacuum. The aroyl chloride product, 3-chloro-4-methylbenzoyl chloride, distills over at b.p. 70°-74°C., 10.25 mm. Hg.
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](O)=[O:6].S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([Cl:14])=[O:6]

Inputs

Step One
Name
Quantity
0.175 mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing together 30 g
DISTILLATION
Type
DISTILLATION
Details
after which the excess thionyl chloride is distilled off under vacuum
DISTILLATION
Type
DISTILLATION
Details
The aroyl chloride product, 3-chloro-4-methylbenzoyl chloride, distills over at b.p. 70°-74°C., 10.25 mm. Hg

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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